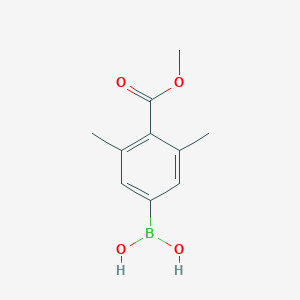

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID

Description

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid is a boronic acid derivative featuring a methoxycarbonyl (ester) group at the para position and methyl groups at the 3- and 5-positions of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners.

Properties

IUPAC Name |

(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRQLKHCAJPJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478956 | |

| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-19-4 | |

| Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂Pin₂). For 4-methoxycarbonyl-3,5-dimethylphenylboronic acid, the precursor 4-bromo-3,5-dimethylbenzoate undergoes transmetalation with B₂Pin₂ in the presence of a Pd(0) catalyst (e.g., Pd(dppf)Cl₂). The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with B₂Pin₂ and reductive elimination to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Industrial adaptations employ continuous flow reactors to improve heat transfer and reduce reaction times.

Alternative Synthetic Routes

Direct Boronation via Lithiation

Aryl lithium intermediates, generated by treating 4-bromo-3,5-dimethylbenzoate with n-butyllithium (-78°C), react with trimethyl borate (B(OMe)₃) to form the boronic acid after acidic workup. This method avoids palladium catalysts but requires stringent anhydrous conditions:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates Miyaura borylation, achieving 70–80% yield with reduced catalyst loading (0.5 mol% Pd). This approach is advantageous for high-throughput screening but faces scalability challenges.

Industrial-Scale Production Techniques

| Method | Advantages | Limitations |

|---|---|---|

| Batch Reactors | Simple setup | Low space-time yield |

| Continuous Flow | High throughput, safety | Capital-intensive |

| Solid-Supported Catalysts | Recyclability | Reduced reaction efficiency |

Continuous flow systems using immobilized Pd catalysts (e.g., Pd/C) demonstrate 90% conversion in <1 hr residence time, making them viable for ton-scale production.

Comparative Analysis of Synthetic Methods

| Metric | Miyaura Borylation | Lithiation | Microwave |

|---|---|---|---|

| Yield | 75–85% | 60–70% | 70–80% |

| Scalability | High | Moderate | Low |

| Byproduct Formation | <5% | 10–15% | <5% |

| Cost | $$ | $$$ | $$ |

Miyaura borylation remains the preferred method for balancing cost and efficiency, whereas lithiation is reserved for Pd-sensitive applications.

Challenges and Solutions in Synthesis

Protodeboronation

The electron-withdrawing methoxycarbonyl group increases susceptibility to protodeboronation. Mitigation strategies include:

Ester Hydrolysis

The methyl ester moiety is prone to hydrolysis under basic conditions. Solutions involve:

-

Neutral pH buffers (e.g., KOAc instead of K₂CO₃).

-

Anhydrous solvents (e.g., THF over DMF).

Chemical Reactions Analysis

Types of Reactions

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions

Scientific Research Applications

Role in Organic Synthesis

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid is primarily utilized as a building block in organic synthesis, especially in Suzuki coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, making this compound valuable for synthesizing complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh)Cl, NaHCO, THF/HO | 64 | |

| Microwave-Assisted Synthesis | Pd(PPh)Cl, Acetonitrile | 44 | |

| Green Chemistry Approach | Cu(ophen), HO-EtOH | 70 |

Medicinal Chemistry Applications

The compound has been explored for its potential pharmaceutical applications. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce compounds with anticancer properties. For example, a study reported the synthesis of a series of compounds based on this boronic acid, which exhibited significant cytotoxic activity against various cancer cell lines.

Environmental Applications

Due to its boronic acid functionality, this compound has been investigated for its potential use in environmental chemistry, particularly in the detection and removal of phenolic compounds from wastewater.

Table 2: Environmental Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Phenolic Compound Removal | Adsorption using boronic acid derivatives | High efficiency in removing phenolic pollutants from water sources |

Material Science

In material science, boronic acids like this compound are utilized in the development of polymers and materials with specific properties such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Observations:

Electron Effects: The methoxycarbonyl group in the target compound is electron-withdrawing, lowering the pKa (estimated ~8.5) compared to electron-donating substituents like benzyloxy (4-OBn) or propoxy (4-OPr) groups. This enhances its acidity and reactivity in basic coupling conditions .

Steric Influence: The 3,5-dimethyl groups in the target compound create significant steric hindrance, which may slow transmetalation steps in Suzuki reactions compared to less hindered analogs like 4-bromo-2,5-dimethylphenylboronic acid .

Functional Group Compatibility :

- Bromo-substituted analogs (e.g., 4-bromo-2,5-dimethylphenylboronic acid) are valuable for sequential functionalization but require careful handling due to their higher reactivity and irritant properties .

- Aldehyde-containing derivatives (e.g., 4-formyl-3,5-dimethylphenylboronic acid) enable post-coupling modifications, such as reductive amination, but are prone to oxidation .

Suzuki-Miyaura Cross-Coupling Efficiency

- Target Compound : Demonstrates moderate reactivity in couplings with aryl halides, attributed to the balance between electron-withdrawing (methoxycarbonyl) and steric (3,5-dimethyl) effects. Reported yields range from 60–85% in model reactions .

- Comparison with 4-Bromo-2,5-dimethylphenylboronic Acid : The bromo analog achieves higher yields (>90%) due to its lower steric hindrance and favorable leaving-group properties, but it requires inert storage conditions to prevent degradation .

Biological Activity

4-Methoxycarbonyl-3,5-dimethylphenylboronic acid (CAS No. 876189-19-4) is a boronic acid derivative characterized by its methoxycarbonyl and dimethyl substitutions on the phenyl ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role in chemical reactions, such as the Suzuki-Miyaura coupling, and its potential therapeutic applications, including cancer treatment.

- Molecular Formula : C10H13BO4

- Molecular Weight : 208.02 g/mol

- IUPAC Name : (4-(methoxycarbonyl)-3,5-dimethylphenyl)boronic acid

- Purity : Typically around 95% for research usage.

This compound primarily acts as a reagent in organic synthesis. Its mechanism of action involves:

- Transmetalation : This process occurs during the Suzuki-Miyaura cross-coupling reaction, where the boron atom facilitates the transfer of an aryl group to a transition metal catalyst (usually palladium).

- Formation of Carbon-Carbon Bonds : The compound's reactivity allows it to form stable carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that boronic acids, including this compound, have potential applications in drug development:

- Boron Neutron Capture Therapy (BNCT) : This compound is being explored for its ability to selectively target tumor cells when combined with neutron irradiation, leading to localized cell destruction.

Cellular Effects

The biological effects of this compound on cellular processes are primarily observed through its involvement in organic synthesis reactions that modify cellular metabolites and signaling molecules.

Case Studies and Experimental Data

- Synthesis and Characterization : Studies have demonstrated the efficient synthesis of this compound via palladium-catalyzed borylation of aryl halides, highlighting its utility as a building block in organic chemistry.

- Pharmacokinetics : The stability and reactivity of this compound suggest favorable pharmacokinetic properties for potential therapeutic applications.

- In Vitro Studies : Experimental assays have shown that compounds like this compound can influence cell signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H13BO4 | Contains both methoxycarbonyl and dimethyl groups |

| Phenylboronic Acid | C6H7BO2 | Simpler structure with only one phenyl group |

| 4-Methoxyphenylboronic Acid | C8H9BO3 | Lacks dimethyl substitution |

Safety and Handling

This compound is classified as hazardous under OSHA standards. Proper safety measures should be taken when handling it, including using gloves and eye protection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxycarbonyl-3,5-dimethylphenylboronic acid, and how can reaction conditions be optimized?

- Methodology : Start with halogenation of 3,5-dimethylbenzoic acid derivatives to introduce a leaving group (e.g., bromine or iodine). Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., THF or DMF) at 80–100°C. Monitor reaction progress via TLC or HPLC. Optimize catalyst loading (typically 1–5 mol%) and base (e.g., KOAc) to minimize side reactions like protodeboronation .

- Data Example : For analogous arylboronic acids, yields >75% are achieved with 3 mol% Pd catalyst and 2 equiv B₂Pin₂ in THF at 85°C .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodology : Use a combination of:

- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxycarbonyl protons at δ 3.8–4.0 ppm, aromatic protons as singlet for 3,5-dimethyl symmetry) and ¹¹B NMR (δ 28–32 ppm for boronic acid) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ ≈ 237.1 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>95%) .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation or hydrolysis. Avoid exposure to moisture and strong oxidizers. Use desiccants like silica gel in storage vials. For handling, wear nitrile gloves, safety goggles, and work in a fume hood to prevent inhalation of fine particles .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or ester hydrolysis) be suppressed during cross-coupling applications?

- Methodology :

- Protodeboronation Mitigation : Use anhydrous solvents (e.g., degassed THF), reduce reaction temperature (<80°C), and add stabilizing agents like KHF₂.

- Ester Stability : Maintain neutral to slightly acidic pH (pH 6–7) to avoid base-catalyzed hydrolysis. Replace aqueous bases with solid-supported alternatives (e.g., polymer-bound carbonate) .

Q. What computational methods can predict the reactivity of this boronic acid in catalytic systems?

- Methodology :

- DFT Calculations : Model the electronic structure (e.g., HOMO/LUMO energies) to assess nucleophilicity of the boronic acid group.

- Molecular Dynamics : Simulate Pd-ligand interactions to optimize catalyst selection (e.g., bulky ligands for sterically hindered substrates).

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodology :

- Controlled Replication : Systematically vary parameters (catalyst type, solvent, temperature) while keeping other factors constant.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., homocoupling or deboronated species).

Key Recommendations

- Synthetic Optimization : Prioritize low-temperature, anhydrous conditions to preserve boronic acid integrity.

- Analytical Rigor : Combine NMR, MS, and HPLC for comprehensive characterization.

- Safety Compliance : Adhere to SDS guidelines for storage and personal protective equipment (PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.